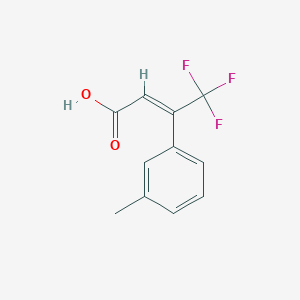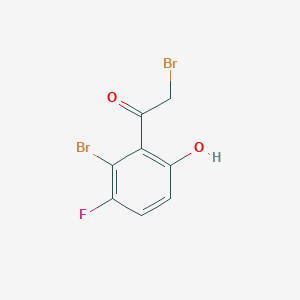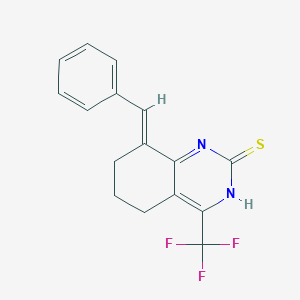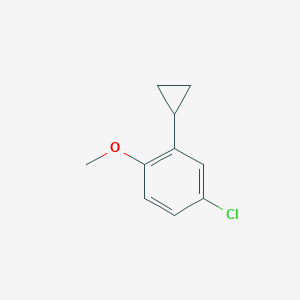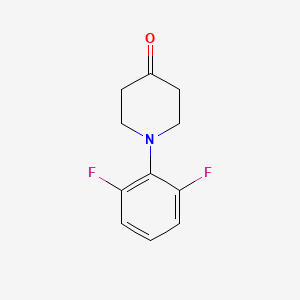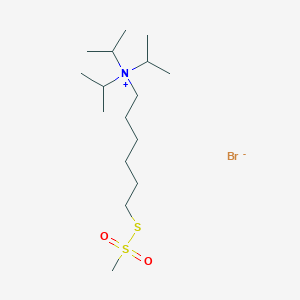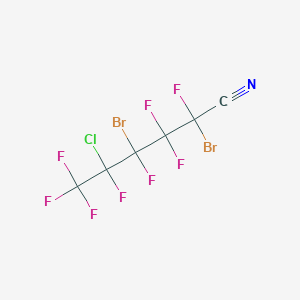
2,4-Dibromo-5-chlorooctafluoro-pentanonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dibromo-5-chlorooctafluoro-pentanonitrile is a chemical compound with the molecular formula C6Br2ClF8N and a molecular weight of 433.32 g/mol . This compound is primarily used in research settings and is known for its unique chemical properties due to the presence of multiple halogen atoms.
Méthodes De Préparation
The synthesis of 2,4-Dibromo-5-chlorooctafluoro-pentanonitrile involves multiple steps, typically starting with the halogenation of a suitable precursor. The reaction conditions often require the use of strong halogenating agents such as bromine and chlorine under controlled temperatures and pressures to ensure the selective addition of halogen atoms . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Analyse Des Réactions Chimiques
2,4-Dibromo-5-chlorooctafluoro-pentanonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required to achieve these transformations.
Addition Reactions: The presence of multiple halogen atoms allows for addition reactions with nucleophiles or electrophiles.
Common reagents used in these reactions include strong acids, bases, and other halogenating agents. The major products formed depend on the specific reaction conditions and the reagents used.
Applications De Recherche Scientifique
2,4-Dibromo-5-chlorooctafluoro-pentanonitrile is utilized in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in biochemical research to study the effects of halogenated compounds on biological systems.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism by which 2,4-Dibromo-5-chlorooctafluoro-pentanonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of multiple halogen atoms can enhance the compound’s binding affinity to these targets, leading to specific biochemical effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alterations in cellular signaling pathways .
Comparaison Avec Des Composés Similaires
2,4-Dibromo-5-chlorooctafluoro-pentanonitrile can be compared with other halogenated compounds such as:
- 2,4-Dibromo-5-chlorooctafluoro-pentanone
- 2,4-Dibromo-5-chlorooctafluoro-pentanoic acid
- 2,4-Dibromo-5-chlorooctafluoro-pentanamide
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications.
Propriétés
Formule moléculaire |
C6Br2ClF8N |
|---|---|
Poids moléculaire |
433.32 g/mol |
Nom IUPAC |
2,4-dibromo-5-chloro-2,3,3,4,5,6,6,6-octafluorohexanenitrile |
InChI |
InChI=1S/C6Br2ClF8N/c7-2(10,1-18)5(13,14)3(8,11)4(9,12)6(15,16)17 |
Clé InChI |
UYAKDDDHGRMLKH-UHFFFAOYSA-N |
SMILES canonique |
C(#N)C(C(C(C(C(F)(F)F)(F)Cl)(F)Br)(F)F)(F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








